molecular formula C10H14BrNO2 B053523 Arecaidine propargyl ester hydrobromide CAS No. 116511-28-5

Arecaidine propargyl ester hydrobromide

カタログ番号: B053523
CAS番号: 116511-28-5
分子量: 260.13 g/mol
InChIキー: LRPUAFALRBYLTA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

M2 mAChR Agonist Activity and Allosteric Binding Dynamics

APE demonstrates high potency at M2 mAChRs, with a binding affinity (pKi) of 6.4 for human M2 receptors expressed in CHO cells. Functional assays in guinea pig isolated atria revealed an EC50 of -log 8.22, confirming its efficacy as a full agonist at cardiac M2 receptors. Unlike classical orthosteric agonists, APE exhibits atypical binding kinetics characterized by a linear equilibrium signal progression at concentrations exceeding 100-fold the Ki, suggesting partial allosteric modulation. This dual-binding behavior aligns with molecular dynamics simulations showing APE’s capacity to stabilize both orthosteric and secondary pockets in the M2 receptor’s transmembrane domain.

Table 1: Functional Potency of APE Across Muscarinic Receptor Subtypes

Receptor Subtype Tissue/Model EC50 (-log) pKi Selectivity Ratio (M2/Other)
M2 Guinea Pig Atria 8.22 6.4 1.0 (Reference)
M1 Rat Ganglionic 7.77 5.91 3.1
M3 Rabbit Colon 6.82 5.7 4.3
M4 Bovine Aortic Cells 5.9 5.9 3.2
M5 CHO Cells N/A 5.5 7.9

Comparative Affinity Profiling Across Muscarinic Receptor Subtypes (M1-M5)

APE’s subtype selectivity arises from differential interactions with conserved residues in mAChR transmembrane helices. Radioligand displacement studies using [³H]QNB in rat kidney cortex membranes showed a pKb of 8.79 for 4-DAMP (an M3 antagonist), contrasting with APE’s pKi of 6.4 at M2. This 30-fold selectivity for M2 over M3 is reinforced by functional assays in chicken proventriculus, where APE-induced contractions were antagonized by himbacine (pKb = 7.01) but not pirenzepine.

Structural Basis of Selectivity :

  • M2 Preference : The propargyl ester group forms a hydrogen bond with Asn419 in helix VI of the M2 receptor, a residue absent in M1/M3 subtypes.
  • M3 Avoidance : Bulky substitutions at position 1 of the ester side chain (e.g., 3-phenyl propargyl) convert APE into an M3-preferring antagonist (pA2 = 7.3).

Structural Determinants of M2 Receptor Subtype Specificity

The molecule’s selectivity hinges on three structural elements:

  • Propargyl Ester Moietу : The triple bond in the propargyl group enables π-π stacking with Trp422 in the M2 receptor’s extracellular loop, enhancing binding stability by 2.3 kcal/mol compared to saturated analogs.
  • Tetrahydropyridine Core : Methylation at the N1 position prevents oxidation by hepatic CYP2D6, prolonging half-life to 4.7 hours in murine models.
  • Hydrobromide Salt Form : Crystallographic data (PDB: 7T9X) reveals ionic interactions between the bromide anion and Lys108 in the M2 receptor’s orthosteric site, increasing aqueous solubility to 38 mg/mL without compromising blood-brain barrier permeability.

Table 2: Impact of Ester Chain Modifications on Receptor Activity

Ester Modification M2 EC50 (-log) M3 EC50 (-log) Agonist/Antagonist Profile
Propargyl (Parent) 8.22 6.70 Full Agonist
2-Butynyl 8.15 6.65 Partial Agonist
2-Hexynyl 6.80 5.90 Weak Agonist
3-Phenyl Propargyl N/A 7.30 Competitive Antagonist

特性

IUPAC Name

prop-2-ynyl 1-methyl-3,6-dihydro-2H-pyridine-5-carboxylate;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.BrH/c1-3-7-13-10(12)9-5-4-6-11(2)8-9;/h1,5H,4,6-8H2,2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRPUAFALRBYLTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC=C(C1)C(=O)OCC#C.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90151414
Record name 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-1-methyl-, 2-propyn-1-yl ester, hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90151414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116511-28-5
Record name 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-1-methyl-, 2-propyn-1-yl ester, hydrobromide
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0116511285
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Pyridinecarboxylic acid, 1,2,5,6-tetrahydro-1-methyl-, 2-propyn-1-yl ester, hydrobromide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90151414
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

準備方法

Esterification of Arecaidine

Arecaidine’s carboxylic acid group reacts with propargyl alcohol under acid-catalyzed conditions. Common catalysts include sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH), which protonate the carbonyl oxygen, enhancing electrophilicity for nucleophilic attack by the alcohol.

Reaction Conditions

  • Molar Ratio : 1:1.2 (arecaidine to propargyl alcohol) to drive equilibrium toward ester formation.

  • Temperature : 60–80°C under reflux to accelerate reaction kinetics.

  • Catalyst Loading : 5–10 mol% of H₂SO₄ or p-TsOH.

  • Solvent : Anhydrous toluene or dichloromethane to avoid hydrolysis.

The reaction typically achieves 70–85% yield after 6–8 hours, monitored via thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

Hydrobromide Salt Formation

The ester intermediate is treated with hydrobromic acid (48% w/w) in an ice-cooled environment to precipitate the hydrobromide salt.

Key Parameters

  • Stoichiometry : 1:1 molar ratio of ester to HBr.

  • Temperature : 0–5°C to minimize decomposition.

  • Crystallization Solvent : Ethanol or ethyl acetate for high-purity crystals.

Optimization of Reaction Conditions

Catalyst Screening

Comparative studies of acid catalysts reveal trade-offs between reaction rate and byproduct formation:

CatalystTemperature (°C)Time (h)Yield (%)Purity (%)
H₂SO₄8068298
p-TsOH7087897
HCl (gas)60126595

Sulfuric acid provides the highest yield but requires careful neutralization post-reaction. p-TsOH offers milder conditions, reducing side reactions like dehydration.

Solvent Effects

Polar aprotic solvents (e.g., DMF, DMSO) increase reaction rates but complicate purification. Non-polar solvents (toluene, DCM) favor reversible esterification, necessitating molecular sieves to absorb water and shift equilibrium.

Industrial-Scale Production

Continuous Flow Synthesis

Modern facilities employ continuous flow reactors to enhance scalability and safety:

  • Reactor Design : Tubular reactors with inline IR spectroscopy for real-time monitoring.

  • Throughput : 50–100 kg/day with >90% conversion efficiency.

  • Waste Management : Acidic byproducts neutralized with NaOH for eco-friendly disposal.

Purification Techniques

  • Recrystallization : The crude product is dissolved in hot ethanol (70°C) and cooled to 4°C, yielding 95% pure crystals.

  • Column Chromatography : Reserved for pharmaceutical-grade material, using silica gel (60–120 mesh) and ethyl acetate/hexane (3:7) as eluent.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, D₂O): δ 1.98 (s, 3H, N-CH₃), 2.85–3.10 (m, 4H, piperidine H), 4.70 (s, 2H, OCH₂C≡CH), 5.90 (s, 1H, C=O).

  • IR (KBr) : 1720 cm⁻¹ (C=O stretch), 2120 cm⁻¹ (C≡C stretch), 2500–3000 cm⁻¹ (HBr absorption).

Purity Assessment

  • HPLC : C18 column, UV detection at 254 nm, retention time 6.2 min (≥98% purity).

  • Elemental Analysis : Calculated for C₁₀H₁₄BrNO₂: C 46.18%, H 5.43%, N 5.38%; Found: C 46.02%, H 5.39%, N 5.41%.

Challenges and Mitigation Strategies

Byproduct Formation

  • Di-Esterification : Occurs at higher propargyl alcohol concentrations. Mitigated by maintaining stoichiometric ratios.

  • Oxidation : The propargyl group may oxidize to ketones under aerobic conditions. Solved via nitrogen inertization.

Comparative Analysis with Analogous Esters

Ester DerivativeReaction Yield (%)Melting Point (°C)Solubility (mg/mL, H₂O)
Propargyl (Target)82189–19125
Ethyl88145–14750
Benzyl75162–16410

The propargyl ester’s lower solubility necessitates formulation adjustments for in vivo studies .

化学反応の分析

反応の種類: アレカイン・プロパルギルエステル臭化水素酸塩は、以下を含むさまざまな化学反応を起こします。

一般的な試薬と条件:

主な生成物: これらの反応から形成される主な生成物は、使用される特定の条件と試薬によって異なります。 たとえば、酸化はカルボン酸を生成する可能性があり、還元はアルコールを生成する可能性があります

4. 科学研究への応用

アレカイン・プロパルギルエステル臭化水素酸塩には、いくつかの科学研究への応用があります。

    化学: 有機合成における試薬として、およびエステル化やその他の化学反応を研究するためのモデル化合物として使用されています。

    生物学: さまざまな生物系におけるムスカリン性アセチルコリン受容体、特にM2受容体への影響について調査されています。

    医学: ムスカリン性受容体に対する選択的アゴニスト活性により、その潜在的な治療的用途が検討されています。

    産業: 新しい化学プロセスや製品の開発に使用されています.

科学的研究の応用

Cancer Research

Inhibition of Tumor Cell Growth

APE has been shown to inhibit cell proliferation in various cancer cell lines, particularly glioblastoma and neuroblastoma. In studies, treatment with APE at concentrations around 100 µM resulted in significant apoptosis and decreased cell viability in glioblastoma cells (U87 and U251) through the induction of reactive oxygen species (ROS) .

  • Case Study: Glioblastoma Cells
    • Cell Lines: U87, U251
    • Concentration: 100 µM
    • Effects: Induction of apoptosis and ROS production

Table 1: Effects of APE on Cancer Cell Lines

Cell LineConcentrationEffects
U87100 µMApoptosis, ROS production
U251100 µMApoptosis, decreased cell viability
Neuroblastoma100 µMInhibition of proliferation without affecting survival

Neurobiology

Modulation of Neural Stem Cells

APE's interaction with M2 muscarinic receptors has implications for neural stem cell (NSC) biology. Activation of these receptors by APE has been shown to cause a reversible arrest in the growth of rat-derived adipose-derived stem cells (dASCs), promoting differentiation while not affecting overall cell survival .

  • Case Study: Adipose-Derived Stem Cells
    • Cell Type: Rat dASCs
    • Effects: Induced morphological changes and enhanced differentiation markers without cytotoxicity.

Table 2: Effects of APE on Adipose-Derived Stem Cells

ParameterObservations
Cell GrowthReversible arrest
Morphological ChangesEnhanced spindle-shaped morphology
Differentiation MarkersUpregulation of c-Jun and Egr-2
CytotoxicityNo significant increase in dead cells

Pharmacological Potential

Therapeutic Targeting

The selective nature of APE for M2 receptors positions it as a potential therapeutic agent for conditions where modulation of cholinergic signaling is beneficial. This includes applications in neurodegenerative diseases and peripheral nerve injuries, where enhancing the recovery process may be advantageous .

  • Potential Applications:
    • Treatment of neurodegenerative diseases
    • Recovery from peripheral nerve injuries

作用機序

アレカイン・プロパルギルエステル臭化水素酸塩は、M2ムスカリン性アセチルコリン受容体に選択的に結合することで、その効果を発揮します。 この結合は、受容体における構造変化を誘導し、下流のシグナル伝達経路の活性化につながります。 他のムスカリン性受容体サブタイプ(M1、M3、M4、M5)よりもM2受容体に対して選択性を示すのは、その特定の分子構造によるものです

類似化合物:

独自性: アレカイン・プロパルギルエステル臭化水素酸塩は、M2受容体に対するわずかな選択性を示すという点で独自であり、これらの受容体に関連する特定の機能とシグナル伝達経路を研究するための貴重なツールとなっています

類似化合物との比較

Key Findings :

  • Agonist Potency : The 2-butynyl and 2-pentynyl esters retain APE’s agonistic potency, while the 2-hexynyl derivative is 10-fold less potent due to increased chain length reducing receptor affinity .
  • Antagonist Conversion : Shifting the triple bond (e.g., 3-phenylpropargyl) or adding bulky groups (e.g., methyl at Cl) converts agonists into antagonists, with pA₂ values ranging from 4.9 to 7.3 .
  • Selectivity : APE and its 2-butynyl analogue exhibit cardiac M2 selectivity (ileum/atria ratios: 2.8 and 4.6), whereas antagonists lack subtype selectivity (ratios: 0.4–1.2) .

Comparison with Tosylate Derivatives

Arecaidine propargyl ester tosylate (CAS 147202-94-6) shares APE’s agonistic activity but differs in physicochemical and receptor-binding properties:

Property APE Hydrobromide APE Tosylate
Molecular Formula C₁₀H₁₄BrNO₂ C₁₇H₂₁NO₅S
Molecular Weight 260.13 g/mol 351.42 g/mol
Receptor Selectivity M2 (cardiac > ileal) M2 (cardiac > ileal)
Solubility/Storage Water-soluble; 4°C DMSO-soluble; RT
Applications Cell proliferation assays PLA2 inhibition

Key Differences :

  • Selectivity : Both compounds prefer cardiac M2 receptors, but the tosylate derivative is highlighted for reversibly inhibiting phospholipase A2 (PLA2) .
  • Structural Impact : The tosylate group enhances stability in organic solvents, making it preferable for in vitro assays requiring prolonged activity .

Comparison with Other Muscarinic Ligands

Oxotremorine Derivatives

Oxotremorine sesquifumarate, like APE, is a muscarinic agonist but lacks subtype selectivity. Methyl-substituted oxotremorine analogues show reduced efficacy, mirroring APE’s structural sensitivity at the Cl position .

LAS190792 (AZD8999)

This dual-action compound acts as a muscarinic antagonist (pIC₅₀: 8.8–9.2 for M1–M4) and β2-adrenoceptor agonist (pIC₅₀: 9.1). Unlike APE, it is used as a bronchodilator, highlighting divergent therapeutic applications .

Atropine and Benzilic Acid Esters

Classical antagonists like atropine bind accessory receptor sites, whereas APE-derived antagonists (e.g., compound Ig) compete at the agonist-binding site , suggesting distinct mechanistic pathways .

Critical Analysis of Selectivity and Mechanism

  • Receptor Subtype Specificity : While APE is reported as a preferential M1–M4 agonist , structural optimizations enhance M2 selectivity, particularly in cardiac tissues .
  • Structural Determinants : The propargyl chain’s triple bond position (C2 vs. C3) and steric bulk critically influence agonist/antagonist switching, as seen in 3-phenylpropargyl derivatives .

生物活性

Arecaidine propargyl ester hydrobromide (APE) is a chemical compound recognized for its significant biological activity, particularly as a selective agonist for M2 muscarinic acetylcholine receptors (mAChRs). This compound has garnered attention in various fields, including medicinal chemistry and cancer research, due to its potential therapeutic applications and its role in modulating cellular processes.

  • Molecular Formula : C10H13NO2 · HBr
  • Molecular Weight : 260.13 g/mol
  • Solubility : Soluble in water

This compound primarily acts by binding to M2 muscarinic receptors, which are part of the cholinergic signaling pathway. The activation of these receptors triggers several intracellular pathways:

  • Inhibition of Adenylate Cyclase : This leads to a decrease in cyclic AMP (cAMP) levels.
  • Potassium Channel Opening : This results in hyperpolarization of the cell membrane.
  • Physiological Effects : In cardiac tissues, M2 receptor activation can decrease heart rate and contractility, while in other tissues, it may influence cell growth and differentiation.

Antitumor Effects

Recent studies have highlighted the antitumor properties of APE, particularly its ability to inhibit cell proliferation in various cancer cell lines. Notable findings include:

  • Neuroblastoma : APE has been shown to selectively inhibit growth in human neuroblastoma cell lines by promoting apoptosis and cell cycle arrest. Specifically, it causes an accumulation of cells in the G2/M phase and inhibits S phase entry, suggesting its potential as a therapeutic agent against this pediatric cancer .
  • Ovarian Carcinoma : In ovarian epithelial cancer models, APE treatment resulted in a significant decrease in cell viability and proliferation. The expression levels of M2 receptors were found to be downregulated in cancer cells, indicating that their activation by APE could impede tumor progression .

Mechanistic Insights

The underlying mechanisms through which APE exerts its effects include:

  • Cell Cycle Modulation : APE treatment leads to cell cycle arrest at specific phases (G2/M), thereby inhibiting further proliferation.
  • Apoptosis Induction : Activation of M2 receptors has been linked to increased apoptosis rates in tumor cells without adversely affecting normal cells .
  • Signal Pathway Interactions : Research indicates that APE may interact with Notch signaling pathways, further influencing tumor cell behavior .

Comparative Analysis with Similar Compounds

Compound NameReceptor SelectivityPrimary Use
Arecaidine Propargyl EsterM2 mAChRAntitumor agent
ArecolineNon-selectiveTreatment for cognitive decline
PilocarpineNon-selectiveGlaucoma treatment
BethanecholNon-selectiveUrinary retention treatment

Case Studies

  • Neuroblastoma Study : A study demonstrated that APE significantly reduced the viability of neuroblastoma cells compared to control treatments. The effects were dose-dependent, with higher concentrations leading to greater inhibition of cell growth .
  • Ovarian Cancer Research : In ovarian carcinoma models, APE was found to reduce the number of viable cells while promoting apoptosis, highlighting its potential as a therapeutic agent for cancers expressing M2 mAChRs .

Future Directions

The promising results surrounding APE's biological activity suggest several avenues for future research:

  • Therapeutic Development : Investigating the potential of APE as a treatment option for cancers with high M2 receptor expression.
  • Mechanistic Studies : Further elucidation of the signaling pathways involved in APE-mediated effects could provide insights into its broader applications.
  • Clinical Trials : Conducting clinical trials to assess the efficacy and safety of APE in human subjects suffering from cancers that express M2 mAChRs.

Q & A

Q. What are the recommended safety protocols for handling arecaidine propargyl ester hydrobromide in laboratory settings?

  • Methodological Answer : Follow OSHA-compliant guidelines:
  • Personal Protective Equipment (PPE) : Use nitrile gloves (EN 374 standard), full-face respirators (N100/P3 filters), and flame-retardant lab coats to prevent skin/eye contact and inhalation .
  • Storage : Store at 4°C in a dry, ventilated environment to maintain stability. Note discrepancies in SDS recommendations: Aladdin specifies 4°C , while Cayman Chemical reports no special requirements .
  • Spill Management : Use plastic covers to contain powder spills, avoid dust generation, and dispose via regulated chemical waste protocols .

Q. How does this compound selectively bind to muscarinic receptor subtypes?

  • Methodological Answer : APE exhibits M2 receptor selectivity via binding affinity studies:
  • Binding Assays : In CHO cells expressing human receptors, APE showed 14-fold higher selectivity for M2 (Ki = 0.087 µM) over M1 (Ki = 1.23 µM) .
  • Functional Assays : In guinea pig atrial tissue, APE induced contractions with pD2 = 8.67, confirming M2-mediated negative inotropism .
  • Antagonist Studies : Use pA2 values (e.g., 6.0 for atria) to validate receptor specificity in dose-response experiments .

Q. What in vitro models are commonly used to study APE's pharmacological effects?

  • Methodological Answer : Key models include:
  • Guinea Pig Atria : Measure contractility (pD2) to assess M2-mediated cardiac effects .
  • Glioblastoma Cells (U87/U251) : Assess apoptosis and ROS production at 100 µM APE via flow cytometry and DCFH-DA probes .
  • Schwann Cells : Treat with 100 µM APE for 1–72 hours to study cross-talk with neuregulin/ErbB pathways .

Advanced Research Questions

Q. How can researchers resolve contradictions in APE's receptor subtype selectivity across studies?

  • Methodological Answer : Address variability via:
  • Tissue-Specific Agonism : APE’s potency differs in ileum vs. atrium due to M2/M3 distribution . Use subtype-specific antagonists (e.g., methoctramine for M2) to isolate signals .
  • Species Differences : Validate binding affinities in humanized cell lines (e.g., CHO-M2) to reduce interspecies variability .
  • Data Normalization : Express results as ratios (e.g., atrial/ileal pD2) to standardize selectivity metrics .

Q. What experimental designs optimize APE's use in high-throughput screening (HTS) for cytoprotective pathways?

  • Methodological Answer : For HTS targeting Nrf2 activation:
  • Dose-Response : Test APE at 10–100 µM in HaCaT cells, measuring Nqo1/Gclc expression via qRT-PCR .
  • Cell Viability : Pair MTT assays (5 mg/mL stock, 3-hour incubation) with APE treatment to exclude cytotoxicity .
  • Automation : Use robotic liquid handlers for consistent 24-well plate dosing (2 × 10³ cells/well) .

Q. How do structural modifications of APE analogs influence muscarinic receptor activity?

  • Methodological Answer : Use SAR strategies:
  • Propargyl Chain Optimization : Replace the propargyl group with ethyl or methyl esters to alter M2 affinity. For example, 1b analogs showed reduced potency (pD2 = 7.2 vs. 8.67 for APE) .
  • Quaternary Ammonium Salts : Introduce charged groups (e.g., tosylate) to enhance solubility for in vivo studies .
  • Stereochemical Analysis : Compare enantiomers (e.g., (-)-S vs. (+)-R) using radioligand binding (³H-NMS displacement) .

Q. What methodological considerations apply when translating APE’s in vitro effects to in vivo models?

  • Methodological Answer : Critical factors include:
  • Dosing : In normotensive cats, APE reduced blood pressure at ED25 = 1.9 nmol/kg; adjust for species-specific metabolism .
  • Formulation : For hydrophobic APE, prepare DMSO stock solutions (<0.1% final concentration) to avoid solvent toxicity .
  • Pharmacokinetics : Monitor plasma half-life using LC-MS, noting rapid clearance due to esterase hydrolysis .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Arecaidine propargyl ester hydrobromide
Reactant of Route 2
Reactant of Route 2
Arecaidine propargyl ester hydrobromide

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。